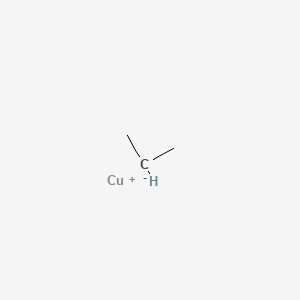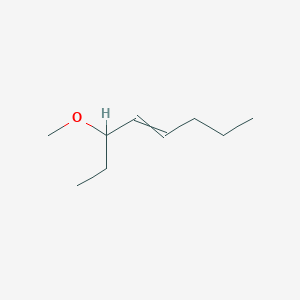
3-Methoxyoct-4-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxyoct-4-ene is an organic compound belonging to the class of alkenes, characterized by the presence of a methoxy group (-OCH₃) attached to the fourth carbon of an octene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyoct-4-ene can be achieved through several methods. One common approach involves the alkylation of 4-octen-3-ol with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride or potassium carbonate. The reaction typically occurs under mild conditions, with the temperature maintained around 0-25°C to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes using transition metal catalysts such as palladium or nickel. These catalysts facilitate the hydroalkoxylation of 1-octene with methanol, resulting in the formation of the desired product. The reaction is usually carried out under controlled pressure and temperature conditions to optimize yield and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxyoct-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon (Pd/C) can yield 3-methoxyoctane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides (R-X)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: 3-Methoxyoctane
Substitution: Various substituted alkenes depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methoxyoct-4-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mécanisme D'action
The mechanism of action of 3-Methoxyoct-4-ene involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and van der Waals interactions , influencing the compound’s binding affinity and activity. The double bond in the octene chain can undergo electrophilic addition reactions , further modulating its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methoxy-1-octene
- 4-Methoxy-1-octene
- 3-Methoxy-2-octene
Uniqueness
3-Methoxyoct-4-ene is unique due to the specific position of the methoxy group and the double bond, which imparts distinct chemical and physical properties. This structural arrangement can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications .
Propriétés
Numéro CAS |
55668-16-1 |
|---|---|
Formule moléculaire |
C9H18O |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
3-methoxyoct-4-ene |
InChI |
InChI=1S/C9H18O/c1-4-6-7-8-9(5-2)10-3/h7-9H,4-6H2,1-3H3 |
Clé InChI |
CYSQFLOPSAUAFN-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CC(CC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



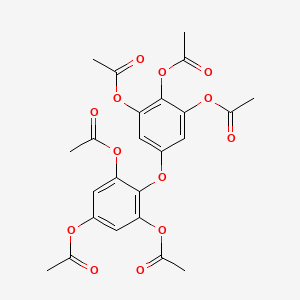
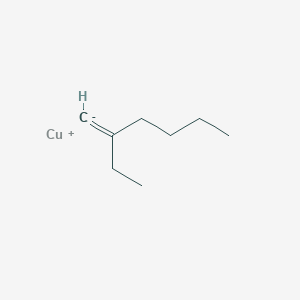
![Benzo[f]quinolinium, 1,4-dimethyl-3-phenyl-](/img/structure/B14634059.png)
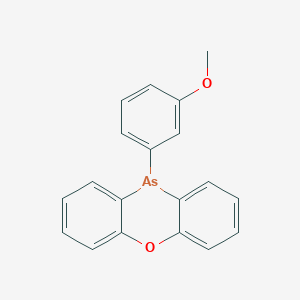
![5-Oxo-5-[(propan-2-yl)oxy]pentanoate](/img/structure/B14634062.png)

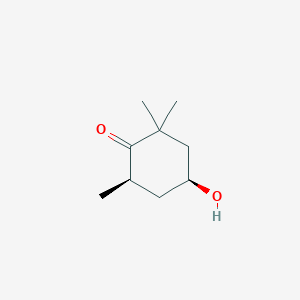
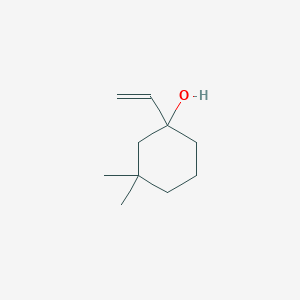
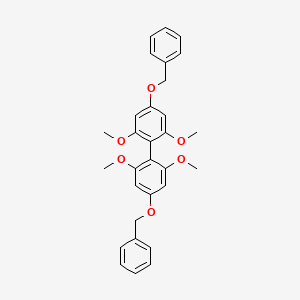
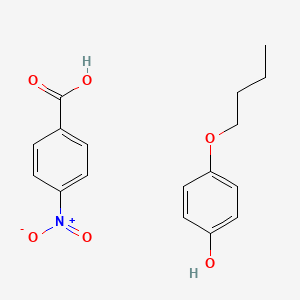

![2-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-5-(ethylsulfanylmethyl)oxolane-3,4-diol](/img/structure/B14634101.png)
